1-Desacetyl 1-Propionyl Iloperidone is a chemical compound related to iloperidone, an atypical antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder. The compound is classified under the category of psychoactive drugs and is significant in pharmacological research due to its structural modifications that may influence its therapeutic efficacy and safety profile.
The compound is derived from iloperidone, which is synthesized through various chemical processes. It is important to note that while iloperidone itself is well-studied, the specific characteristics and implications of its derivatives, including 1-desacetyl 1-propionyl iloperidone, are less frequently documented.
1-Desacetyl 1-Propionyl Iloperidone belongs to the class of atypical antipsychotics. These compounds are known for their ability to modulate neurotransmitter systems in the brain, particularly dopamine and serotonin receptors, which are crucial in managing psychiatric disorders.
The synthesis of 1-desacetyl 1-propionyl iloperidone involves several steps, typically starting from iloperidone or its precursors. The general approach includes:
The synthesis may employ various solvents and reagents under controlled conditions. For example, reactions might be performed in organic solvents such as dimethylformamide or acetonitrile at elevated temperatures (60°C to 80°C) to facilitate the desired transformations.
The molecular formula for 1-desacetyl 1-propionyl iloperidone is , with a molecular weight of approximately 440.52 g/mol. Its structure features a modified benzisoxazole moiety and a piperidine ring, characteristic of many atypical antipsychotics.
The compound can undergo various chemical reactions typical for ketones and esters:
Common reagents include:
The mechanism of action for 1-desacetyl 1-propionyl iloperidone is likely similar to that of its parent compound, iloperidone. It primarily acts as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors. This dual action helps mitigate symptoms of psychosis and mood disorders by balancing neurotransmitter activity in the brain.
Research indicates that compounds like iloperidone exhibit high affinity for these receptors, which correlates with their therapeutic effects. The binding profiles suggest that modifications like those seen in 1-desacetyl 1-propionyl iloperidone could alter efficacy and side effect profiles.
Key properties include:
1-Desacetyl 1-Propionyl Iloperidone is classified as a synthetic intermediate or degradant formed during the esterification and condensation reactions central to iloperidone manufacturing. Its generation is attributed to incomplete propionylation of the desacetyl precursor or partial hydrolysis of ester groups under acidic or basic conditions. Structurally, it retains the core benzisoxazole and piperidine motifs of iloperidone but features a ketone modification at the C1 position of the acetophenone moiety—specifically, a propionyl group replaces the acetyl substituent. This alteration reduces receptor-binding affinity compared to the parent drug but does not eliminate pharmacological activity entirely, raising concerns about unintended biological effects [2] [9].
Table 1: Structural and Chemical Comparison with Iloperidone
Property | Iloperidone | 1-Desacetyl 1-Propionyl Iloperidone |
---|---|---|
Molecular Formula | C₂₄H₂₇FN₂O₄ | C₂₄H₂₈FNO₅ |
Molecular Weight (g/mol) | 426.48 | 429.48 |
CAS Registry Number | 133454-47-4 | 170170-50-0 |
Key Functional Groups | Benzisoxazole, acetyl ketone | Benzisoxazole, propionyl ketone |
Analytical evidence confirms this impurity typically arises during Stage 3 of iloperidone synthesis, where the propoxy-linked intermediate undergoes esterification. Process parameters such as temperature fluctuations (>50°C), catalyst impurities (e.g., residual metal ions), or solvent polarity shifts can amplify its yield to 0.3–0.8% if unoptimized. Manufacturers mitigate this through crystallization controls and chromatographic purification, which reduce concentrations to ICH-compliant thresholds (<0.15%) [2] [4].
The detection and quantification of 1-Desacetyl 1-Propionyl Iloperidone are non-negotiable in pharmaceutical quality control (QC) due to its potential to compromise batch consistency and therapeutic performance. Regulatory agencies mandate its monitoring as a specified impurity in iloperidone formulations, requiring validated stability-indicating methods capable of distinguishing it from structurally analogous byproducts (e.g., diketo impurities or hydroxylated variants). Modern QC laboratories employ reverse-phase HPLC-UV with C18 columns and gradient elution (acetonitrile/ammonium acetate buffer) for baseline separation, achieving a limit of detection (LOD) of 0.03% and limit of quantitation (LOQ) of 0.09% relative to the API [2] [4].
Table 2: Analytical Methods for Impurity Detection in QC Protocols
Analytical Technique | Detection Wavelength | Retention Time (min) | Resolution Criteria |
---|---|---|---|
HPLC-UV | 230 nm | 8.2 ± 0.5 | ≥2.0 from nearest peak |
UPLC-MS/MS | ESI+ (m/z 430.2 → 296.1) | 3.1 ± 0.2 | RSD < 2.0% |
Batch rejection thresholds are enforced if this impurity exceeds 0.15% in daily doses or 1.0 mg/day, whichever is lower. Accelerated stability studies (40°C/75% RH) reveal it may increase by 0.05–0.12% over 24 months, necessitating protective packaging (HDPE bottles with desiccants) and restricted shelf-life assignments. QC protocols further require method validation per ICH Q2(R1), including specificity, accuracy (98–102%), and precision (RSD <5%) data to defend regulatory submissions [2] [9].
Under ICH Q3A(R2) guidelines, 1-Desacetyl 1-Propionyl Iloperidone is classified as a "Specified Impurity" requiring identification thresholds, reporting thresholds, and qualification thresholds based on the maximum daily dose (MDD) of iloperidone (24 mg/day). Its control aligns with Category 1 requirements for new drug substances, where the reporting threshold is set at 0.05%, the identification threshold at 0.10%, and the qualification threshold at 0.15%. These limits compel manufacturers to implement validated analytical procedures for its detection in every production batch and to document its absence or presence in regulatory filings (e.g., Drug Master Files or ANDA submissions) [2].
For commercial iloperidone products, ICH Q3B(R2) mandates that total impurities remain below 0.5%, with any individual unspecified impurity capped at 0.10%. However, 1-Desacetyl 1-Propionyl Iloperidone—as a specified impurity—is subject to a higher permitted daily exposure (PDE) of 1.0 mg/day due to its known toxicity profile. Regulatory assessments require genotoxicity studies (Ames test, chromosomal aberration assay) and 3-month rodent toxicology data to justify this threshold. Failure to adequately characterize this impurity can trigger regulatory actions, including clinical hold orders or withdrawal of marketing authorization [2] [4].
Table 3: ICH Classification and Control Thresholds
Parameter | Threshold | Regulatory Requirement |
---|---|---|
Reporting Threshold | 0.05% | Document in Certificate of Analysis |
Identification Threshold | 0.10% | Confirm structure via NMR/HRMS |
Qualification Threshold | 0.15% | Provide safety data (genotoxicity, 90-day tox) |
Permitted Daily Exposure | 1.0 mg/day | Based on iloperidone MDD of 24 mg/day |
CAS No.: 6754-13-8
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: